ETHYL 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE
Overview
Description
ETHYL 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This reaction uses catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base . The starting materials often include 3-bromoindoles and fused heteroaryl amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for ETHYL 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . This modulation occurs through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer activities.
Eutylone: A stimulant and empathogenic substance that also contains a benzodioxole moiety.
Uniqueness
ETHYL 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct biological activities and synthetic versatility. Its ability to modulate microtubule assembly sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 1-(1,3-benzodioxol-5-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-24-20(23)19-12(2)21(16-6-5-14(22)9-15(16)19)10-13-4-7-17-18(8-13)26-11-25-17/h4-9,22H,3,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTUVOWTBKXCEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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